

therapeutic potential of 4-Chloro-6-methylpyrimidine-5-carbaldehyde intermediates

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Compound of Interest

Compound Name: 4-Chloro-6-methylpyrimidine-5-carbaldehyde

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Technical Whitepaper: Strategic Utilization of **4-Chloro-6-methylpyrimidine-5-carbaldehyde** in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, **4-Chloro-6-methylpyrimidine-5-carbaldehyde** (CAS: 106406-44-6) represents a "linchpin" scaffold—a molecular hub capable of divergent synthesis into high-value heterocyclic systems. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the electrophilic chlorine at C4, the reactive formyl group at C5, and the lipophilic methyl handle at C6.

This guide analyzes the utility of this intermediate in synthesizing ATP-competitive kinase inhibitors (oncology) and pyrimido[4,5-d]pyrimidines (neuroprotection). It provides validated protocols for transforming this scaffold into bioactive clinical candidates, emphasizing the mechanistic rationale required for high-yield optimization.

Chemical Architecture & Molecular Logic

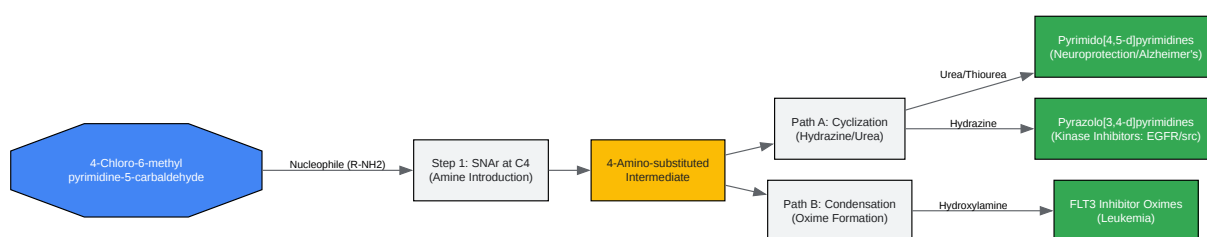
To exploit this intermediate, one must understand its electronic distribution. The pyrimidine ring is electron-deficient (

-deficient), making the C4-chlorine highly susceptible to Nucleophilic Aromatic Substitution (). Simultaneously, the C5-aldehyde serves as a "electrophilic hook" for condensation reactions, enabling the rapid construction of fused bicyclic systems.

The Orthogonal Reactivity Triad:

- C4-Chloro: Site for
with amines/thiols (Introduction of diversity/specificity).
- C5-Formyl (CHO): Site for cyclization (Knoevenagel, Schiff base formation) to generate fused rings.
- C6-Methyl: Provides essential lipophilicity for hydrophobic pocket binding in protein targets (e.g., kinase hinge regions).

Visualization: Divergent Synthetic Pathways



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Figure 1: Divergent synthesis map showing the transformation of the core scaffold into three distinct therapeutic classes.

Therapeutic Verticals & Case Studies

Vertical A: Oncology (Kinase Inhibition)

The pyrimidine core is a bioisostere of the adenine ring in ATP. By modifying the C4 position with an aniline or heterocycle, the molecule can form hydrogen bonds with the "hinge region" of kinases.

- Mechanism: The C5-aldehyde allows for the fusion of a second ring (pyrazole or pyrimidine), creating a bicyclic system that mimics the purine core of ATP.
- Target: FLT3 (Fms-like Tyrosine Kinase 3).^[1] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Derivatives where the C5-aldehyde is converted to an oxime (–CH=N–OH) have shown potent IC

values against FLT3-ITD mutated cell lines [1].^[1]

Vertical B: Neuroprotection (Alzheimer's Disease)

Recent studies highlight pyrimido[4,5-d]pyrimidines derived from this scaffold as potent antioxidants and inhibitors of Amyloid-

(A

) aggregation.

- Mechanism: The fused system acts as a multi-target ligand, scavenging Reactive Oxygen Species (ROS) and preventing the self-assembly of neurotoxic plaques [2].
- Key Derivative: 5-Ethyl-2-methyl-7-phenyl-N-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-amine.

Detailed Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol 1: Regioselective Functionalization at C4

Objective: To introduce a diversity element (amine) at the C4 position without affecting the C5-aldehyde.

Reagents:

- **4-Chloro-6-methylpyrimidine-5-carbaldehyde** (1.0 eq)
- Aniline derivative or Secondary Amine (1.1 eq)
- Triethylamine (TEA) or DIPEA (1.5 eq)
- Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Methodology:

- Preparation: Dissolve **4-Chloro-6-methylpyrimidine-5-carbaldehyde** (10 mmol) in anhydrous EtOH (50 mL) in a round-bottom flask.
- Addition: Cool to 0°C. Add TEA (15 mmol) followed by the dropwise addition of the amine (11 mmol).
 - Expert Insight: Cooling is critical. The aldehyde makes the ring highly electron-deficient; rapid addition at room temperature can lead to bis-addition or polymerization.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).
 - Validation: The disappearance of the starting material spot () and appearance of a fluorescent product spot () indicates conversion.
- Workup: Pour into ice-water (100 mL). The product usually precipitates. Filter, wash with cold water, and dry. Recrystallize from EtOH if necessary.

Data Summary Table:

Efficiency

Nucleophile	Conditions	Yield (%)	Notes
Aniline	EtOH, Reflux, 2h	85-92%	Excellent precipitation
Morpholine	DCM, RT, 1h	95%	Highly reactive, exothermic

| p-Fluoroaniline | EtOH, 50°C, 4h | 78% | Requires heat due to EWG |

Protocol 2: Cyclization to Pyrimido[4,5-d]pyrimidine (The "Fusion" Step)

Objective: To close the second ring using the C5-aldehyde and the newly installed C4-amine (if it has an NH proton) or via a three-component reaction.

Reagents:

- Intermediate from Protocol 1 (1.0 eq)
- Urea or Thiourea (1.2 eq)
- Catalyst: HCl (cat.) or Ionic Liquid (e.g., [C4(DABCO-SO₃H)₂])[2]
- Solvent: Ethanol[3]

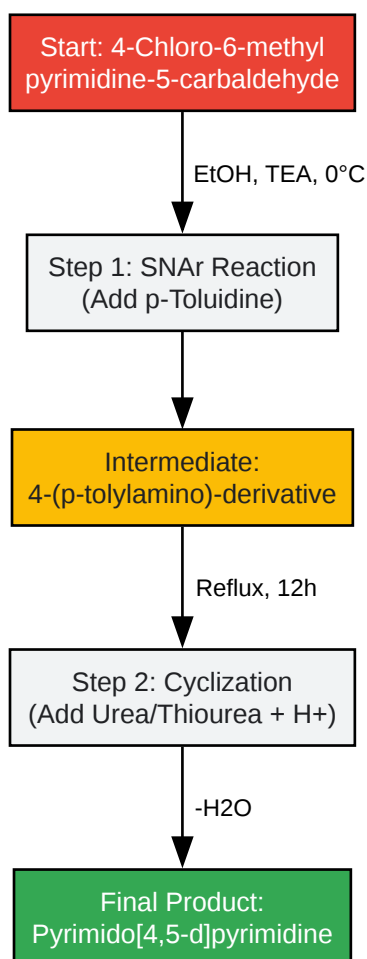
Methodology:

- Setup: In a pressure tube or reflux setup, combine the C4-amino-pyrimidine-5-carbaldehyde intermediate with Urea.
- Catalysis: Add 5 drops of conc. HCl.
- Reflux: Heat to 80°C for 6–12 hours.
 - Mechanism:[3][4] The urea nitrogen attacks the aldehyde (C5), followed by cyclization onto the C4-amine nitrogen (or vice versa depending on substitution), eliminating water.

- Isolation: Cool to RT. Neutralize with 10% NaHCO₃.
The fused bicyclic product will precipitate.
- Purification: Column chromatography (MeOH/DCM gradient) is often required due to the polarity of the fused system.

Workflow Visualization

The following diagram illustrates the logic flow for the synthesis of a neuroprotective agent using this scaffold.



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Figure 2: Step-by-step synthetic workflow for Pyrimido[4,5-d]pyrimidine synthesis.

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